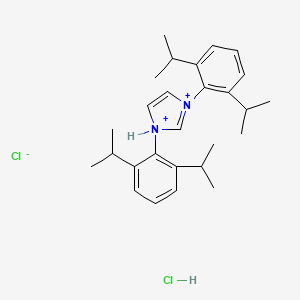
1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride is an organic compound known for its unique properties and applications in various fields of chemistry. It is a derivative of imidazolium salts, which are widely used as ligands in catalysis and as intermediates in organic synthesis. This compound is particularly notable for its thermal stability, solubility in organic solvents, and catalytic activity .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2,6-diisopropylaniline with glyoxal in the presence of hydrochloric acid to form the corresponding imidazolium salt. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The final product is usually obtained in high yield and purity through a series of purification steps, including filtration, washing, and drying .
化学反应分析
Types of Reactions
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium-based N-heterocyclic carbenes (NHCs).
Reduction: Reduction reactions can convert the imidazolium salt to its corresponding imidazoline derivative.
Substitution: The chloride ion in the compound can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium acetate, aryl boronic acids, and various bases. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-heterocyclic carbenes, imidazoline derivatives, and substituted imidazolium salts. These products are valuable intermediates in organic synthesis and catalysis .
科学研究应用
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride primarily involves its role as a ligand in catalysis. The imidazolium cation coordinates with transition metals to form stable complexes that facilitate various organic transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates .
相似化合物的比较
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride
- 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
Uniqueness
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride is unique due to its high thermal stability and solubility in organic solvents. These properties make it particularly effective as a ligand in catalysis, where it can enhance the efficiency and selectivity of various reactions. Additionally, its ability to form stable complexes with a wide range of transition metals sets it apart from other similar compounds .
生物活性
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride, often referred to as SIPr·HCl, is an organic salt that has garnered attention for its unique properties and applications in various fields, particularly in organic synthesis. This compound is classified as an N-heterocyclic carbene (NHC) ligand, which plays a pivotal role in catalyzing numerous chemical reactions. Understanding its biological activity is crucial for assessing its safety and potential applications in medicinal chemistry.
- Molecular Formula : C28H36ClN2
- Molecular Weight : 454.05 g/mol
- Melting Point : 289-293 °C
- Solubility : Soluble in organic solvents such as dichloromethane and chloroform .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Catalytic Activity : This compound exhibits notable catalytic properties in organic transformations, including cross-coupling reactions and C-H activation. Its effectiveness is attributed to the unique coordination properties of the imidazolium cation .
-
Toxicity : While SIPr·HCl is useful in organic synthesis, it poses several safety hazards:
- Acute Toxicity : The compound is highly toxic if ingested and can cause severe health issues or death .
- Skin and Eye Irritation : Contact with skin or eyes can lead to irritation and potential allergic reactions .
- Environmental Impact : It is toxic to aquatic life, necessitating careful handling to prevent environmental contamination .
- Potential Medicinal Applications : Research indicates that NHCs like SIPr·HCl could enhance drug delivery systems by modifying the pharmacokinetics of metal complexes used in therapy . Additionally, studies on related compounds have shown potential interactions with cytochrome P450 enzymes, suggesting a role in drug metabolism .
Case Study 1: Catalytic Cycloisomerization
In a study focusing on the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters, SIPr·HCl was utilized as a catalyst to produce 3-iodo-2-acyl benzofurans. The results demonstrated high yields and selectivity, showcasing the compound's efficiency in promoting complex organic transformations .
Case Study 2: Toxicological Assessment
A toxicological assessment highlighted the acute toxicity of SIPr·HCl when administered orally in animal models. The study emphasized the need for stringent safety protocols during handling due to its lethal potential upon ingestion and its irritative effects on skin and mucous membranes .
Data Table of Biological Activities
属性
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-1H-imidazole-1,3-diium;chloride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2.2ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-21H,1-8H3;2*1H/q+1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYNKOWNHQXLKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)[NH+]2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Cl2N2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














